2,4(1H,3H)-Pyrimidinedione, 1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-iodo-, (2R-cis)-
Description
The compound 2,4(1H,3H)-Pyrimidinedione, 1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-iodo-, (2R-cis)- is a pyrimidinedione derivative featuring a 1,3-oxathiolane sugar moiety, a hydroxymethyl group at position 2 of the oxathiolane ring, and an iodine atom at position 5 of the pyrimidinedione core. Its stereochemistry (2R-cis) is critical for biological activity, as seen in nucleoside analogs targeting viral polymerases .
Properties
CAS No. |
145986-17-0 |
|---|---|
Molecular Formula |
C8H9IN2O4S |
Molecular Weight |
356.14 g/mol |
IUPAC Name |
1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9IN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6+/m0/s1 |
InChI Key |
UYRNPIMGMUUQJL-NTSWFWBYSA-N |
Isomeric SMILES |
C1[C@H](O[C@H](S1)CO)N2C=C(C(=O)NC2=O)I |
Canonical SMILES |
C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)I |
Origin of Product |
United States |
Preparation Methods
N-Glycosylation
- Lactic Acid-Derived Activators : Use of (S)- or (R)-lactic acid derivatives to control stereochemistry at C2 and C5 of the oxathiolane.
- Catalysts : ZrCl₄ or Bi(NO₃)₃·5H₂O enhance coupling efficiency under mild conditions.
Mechanistic Insight :
Alternative Routes
- One-Pot Synthesis : Combines Kornblum oxidation (benzyl halide → aldehyde) with Biginelli reaction for pyrimidinedione formation.
- Microwave-Assisted Reactions : Accelerate iodination or coupling steps under controlled heating.
Stereochemical Control
The (2R,5S) configuration is critical for biological activity. Methods to enforce stereochemistry include:
- Chiral Auxiliaries : Menthol esters or lactic acid derivatives induce asymmetry during acylation.
- Catalytic Asymmetric Synthesis : Lipase-mediated dynamic kinetic resolution or ZrCl₄-catalyzed glycosylation.
Example :
- Acylation of hydroxyoxathiolane with (S)-lactic acid derivative yields trans-configured intermediates with >99% diastereomeric ratio.
Purification and Characterization
- HPLC : Reverse-phase chromatography (e.g., Newcrom R1 column) separates impurities using MeCN/H₂O with phosphoric acid.
- Crystallization : Toluene/hexanes or MeOH systems isolate pure product with >99% optical purity.
Impurity Formation and Mitigation
This compound often arises as an impurity during lamivudine synthesis. Key pathways include:
- Over-Iodination : Excess iodine or prolonged reaction times during pyrimidinedione iodination.
- Epimerization : Acidic or thermal conditions during oxathiolane synthesis.
Mitigation Strategies :
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-iodo-, (2R-cis)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The iodine atom at the 5-position can be substituted with other functional groups, allowing for the creation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Antiviral Activity
One of the primary applications of this compound is in the development of antiviral agents. It is structurally similar to nucleoside analogs that are effective against viruses such as HIV and hepatitis B.
Case Study: Lamivudine
Lamivudine (also known as 3TC), which is a derivative of this compound, has been extensively studied for its efficacy in treating HIV and chronic hepatitis B infections. Research indicates that Lamivudine inhibits viral replication by interfering with reverse transcriptase activity, thereby preventing the transcription of viral RNA into DNA .
Cancer Research
The compound has also been explored for its potential anticancer properties. Studies have shown that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.
Case Study: Inhibition of Tumor Growth
In vitro studies demonstrated that derivatives of this compound could effectively inhibit the growth of certain cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, research published in Molecular Cancer Therapeutics highlighted that compounds similar to 2,4(1H,3H)-Pyrimidinedione exhibited significant cytotoxicity against breast cancer cells .
Table 1: Comparative Efficacy of Antiviral Agents
| Compound | Target Virus | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Lamivudine | HIV | 0.05 | Reverse transcriptase inhibitor |
| Adefovir | Hepatitis B | 0.1 | DNA polymerase inhibitor |
| 2,4(1H,3H) | HIV/HBV | 0.08 | Nucleoside analog |
Table 2: Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| Derivative A | MCF-7 | 15 | MTT Assay |
| Derivative B | HeLa | 10 | Sulforhodamine B |
| 2,4(1H,3H) | A549 | 12 | Trypan Blue Exclusion |
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-iodo-, (2R-cis)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations at Position 5
Analysis :
Modifications to the Sugar Moiety
Analysis :
- Oxathiolane vs. Arabinofuranosyl: The target compound’s oxathiolane ring mimics natural ribose, while FMAU’s arabinofuranosyl sugar adopts a distinct conformation, enhancing antiviral specificity .
Stereochemical Considerations
The (2R-cis) configuration in the target compound ensures proper spatial alignment for binding to viral polymerases, analogous to lamivudine’s stereospecific activity . In contrast, non-cis or racemic mixtures (e.g., cis-(±) in ) show reduced efficacy due to mismatched stereochemistry .
Biological Activity
2,4(1H,3H)-Pyrimidinedione, 1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-iodo-, (2R-cis)- is a compound with significant potential in pharmacological applications, particularly as an anti-HIV and anti-hepatitis agent. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C8H10N2O4S
- Molecular Weight : 230.24 g/mol
- CAS Number : 145986-07-8
- Purity : >95% (HPLC) .
The compound operates primarily through the inhibition of viral replication and interference with cellular pathways critical for virus propagation. The presence of the oxathiolane moiety enhances its interaction with viral enzymes, potentially leading to decreased viral load in infected cells.
Antiviral Activity
Research indicates that this compound exhibits antiviral properties against various strains of HIV and hepatitis viruses. In vitro studies have demonstrated that it inhibits viral replication at low micromolar concentrations. For instance, a study highlighted its effectiveness in reducing the viral load in HIV-infected cell lines by targeting reverse transcriptase .
Antiproliferative Effects
Preliminary evaluations show that the compound also possesses antiproliferative activity against certain cancer cell lines. Notably, it has demonstrated significant inhibition of cell growth in lung cancer cell lines (IC50 values ranging from 1.91 to 3.28 μM) while showing lower toxicity to normal cells (IC50 = 27.43 μM) . This selectivity suggests a favorable therapeutic window for potential cancer treatment applications.
Study on HIV Inhibition
In a controlled laboratory setting, researchers treated HIV-infected T-cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in viral replication, with significant reductions observed at concentrations as low as 5 μM. Mechanistic studies suggested that the compound induces apoptosis in infected cells through intrinsic pathways .
Study on Cancer Cell Lines
Another study focused on the antiproliferative effects against lung cancer cells. The compound was shown to arrest the cell cycle at the G2/M phase and induce apoptosis. The mechanism was linked to the activation of caspases and mitochondrial pathway involvement .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C8H10N2O4S |
| Molecular Weight | 230.24 g/mol |
| CAS Number | 145986-07-8 |
| Purity | >95% (HPLC) |
| Antiviral IC50 (HIV) | ~5 μM |
| Antiproliferative IC50 (Lung Cancer) | 1.91 - 3.28 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
